N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Overview
Description
N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide, also known as ADTC, is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. ADTC belongs to a class of compounds known as thieno[3,4-b][1,4]dioxines, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is not fully understood, but it is thought to involve its interaction with the GABA-A receptor. GABA-A receptors are ligand-gated ion channels that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). This compound has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and decreased excitability.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to possess potent anticonvulsant and analgesic activities. This compound has also been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play important roles in mood regulation and reward processing. Additionally, this compound has been shown to possess anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is its potent anticonvulsant and analgesic activities, which make it a valuable tool for studying the mechanisms underlying these conditions. Additionally, this compound's ability to enhance the release of dopamine and serotonin makes it a useful tool for studying the neurobiological basis of mood regulation and reward processing. However, one of the limitations of this compound is its relatively low yield during synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of epilepsy and other neurological disorders. Another area of interest is its potential use as a tool for studying the mechanisms underlying mood regulation and reward processing. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitter systems.
Scientific Research Applications
N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been shown to possess potent anticonvulsant and analgesic activities. In pharmacology, this compound has been shown to interact with the GABA-A receptor, which is a major target for drugs used to treat anxiety and epilepsy. In neuroscience, this compound has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play important roles in mood regulation and reward processing.
Properties
IUPAC Name |
N-prop-2-enyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-2-3-11-10(12)9-8-7(6-15-9)13-4-5-14-8/h2,6H,1,3-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGMVOQSSWWRQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C2C(=CS1)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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